Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-3-26-21(25)18-17(14-7-5-4-6-8-14)13(2)27-20(18)22-19(24)15-9-11-16(23)12-10-15/h4-12,23H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAQFJACPFPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the hydroxybenzamido and phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences : The tetrahydro-benzothiophene core replaces the planar thiophene ring, reducing aromaticity and increasing conformational flexibility. The benzamido group lacks the 4-hydroxy substitution present in the target compound.
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Structural Differences: Replaces the 4-hydroxybenzamido group with a primary amino group.
- However, the lack of an amide or hydroxyl group reduces hydrogen-bonding diversity, which may limit receptor binding specificity .
Heterocycle Core Modifications
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate
- Structural Differences : Substitutes the thiophene ring with a 1,2,4-triazole core. The benzamido group is retained but lacks the hydroxyl substituent.
- Functional Impact : The triazole ring enhances metabolic stability due to resistance to oxidative degradation. Its nitrogen-rich structure facilitates hydrogen bonding and coordination with metal ions, which could improve antimicrobial or anticancer activity compared to thiophene derivatives. However, the absence of the hydroxyl group may reduce interactions with polar biological targets .
Substituent-Specific Comparisons
Halogenated Analogs
- Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate ():
- The chloroacetamido group introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions. This modification may improve cytotoxicity but could also increase off-target effects compared to the hydroxybenzamido group.
- Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate ():
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate ():
- Structural Differences: Features a dimethylaminomethyl group (enhancing basicity) and a nitro-phenyl group (electron-withdrawing).
- The tertiary amine may improve blood-brain barrier penetration, suggesting neuropharmacological applications distinct from the target compound’s hydroxyl-driven polarity .
Biological Activity
Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Chemical Formula : C21H19NO4S
- Molecular Weight : 381.44 g/mol
- MDL Number : MFCD03847996
- Purity : >95% .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an inhibitor for certain biochemical pathways.
Inhibition Studies
Recent studies have indicated that the compound exhibits significant inhibitory activity against specific enzymes. For instance, it has been evaluated for its potential as a selective inhibitor of PARP (Poly (ADP-ribose) polymerase) enzymes, which are crucial in DNA repair mechanisms. The compound showed promising results in preliminary evaluations, suggesting that it may act as a therapeutic agent in cancer treatment by interfering with the DNA repair process .
Case Studies
-
PARP Inhibition :
- Objective : To assess the inhibitory effect on PARP enzymes.
- Methodology : In vitro assays were conducted to evaluate the compound's efficacy against PARP1 and PARP2.
- Results : The compound demonstrated improved potency compared to other derivatives, indicating its potential role in cancer therapeutics .
-
Fluorescence Studies :
- Objective : To explore the compound's interaction with biological molecules.
- Methodology : Fluorescence microscopy was utilized to visualize interactions with tau protein aggregates.
- Results : The compound showed significant fluorescence enhancement upon binding to tau fibrils, suggesting its utility as a molecular probe for studying neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme | Inhibition Potency | Reference |
|---|---|---|---|
| PARP Inhibition | PARP1, PARP2 | Significant | |
| Tau Protein Binding | Tau Aggregates | High Affinity |
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO4S |
| Molecular Weight | 381.44 g/mol |
| Purity | >95% |
| MDL Number | MFCD03847996 |
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-hydroxybenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for academic-scale production?
The compound is synthesized via a multi-step approach, typically starting with Gewald reactions to form the thiophene core. Key steps include:
- Condensation of 2-aminothiophene derivatives with 4-hydroxybenzoyl chloride under anhydrous conditions (e.g., toluene or THF as solvent, reflux at 80–100°C).
- Use of coupling agents like DCC/DMAP for amide bond formation.
- Purification via flash chromatography (EtOAc/hexane, 1:1) or recrystallization from ethyl acetate. Optimization involves adjusting stoichiometry (1.2–1.5 equiv. of acylating agent), controlling moisture sensitivity, and monitoring reaction progress via TLC. Yields typically range from 30–45% after purification .
Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiophene formation | Toluene | Reflux | Hydrazonoyl Cl | 37 |
| Amidation | THF | RT | DCC/DMAP | 42 |
Q. Which spectroscopic characterization techniques are most effective for confirming the molecular structure of this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Focus on the amide NH proton (δ 10.2–10.8 ppm), ester carbonyl (δ 165–170 ppm), and aromatic protons (δ 6.8–7.6 ppm). Splitting patterns in the thiophene ring protons (e.g., δ 6.5–7.0 ppm) confirm substitution.
- IR : Amide C=O stretch (1640–1680 cm⁻¹), hydroxyl O-H (3200–3400 cm⁻¹), and ester C-O (1250–1300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular weight (e.g., m/z 409 for C₂₂H₂₀N₂O₄S). Cross-validate data with published analogs to resolve ambiguities .
Q. What crystallization solvents and techniques yield high-quality single crystals suitable for X-ray diffraction studies of this compound?
Slow evaporation from ethyl acetate or DCM/hexane mixtures (1:2 v/v) at 4°C produces well-diffracting crystals. Key factors:
- Use high-purity (>99%) solvents to avoid impurities.
- Optimize supersaturation by gradual solvent layering.
- Crystals from ethyl acetate often exhibit prismatic morphology with unit-cell parameters comparable to related thiophene carboxylates (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) .
Advanced Research Questions
Q. How should researchers employ SHELXL refinement parameters to resolve disorder in the phenyl ring substituents observed in the crystal structure?
For disordered phenyl rings:
- Use PART and SUMP commands to split occupancy between positions.
- Apply ISOR restraints to maintain reasonable thermal motion.
- Refine hydrogen atoms with riding models (AFIX 43). Validate using Rint (<5%) and GOF (0.9–1.1). Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What methodology is recommended for analyzing conflicting NMR data between synthetic batches, particularly regarding amide proton coupling patterns?
- Perform VT-NMR (e.g., 25–80°C) to assess rotational barriers of the amide bond.
- Compare solvent effects (DMSO-d6 vs. CDCl₃) to identify hydrogen bonding interference.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions may arise from rotameric equilibria or residual solvents; repeat under anhydrous conditions .
Q. How can graph set analysis (Etter’s rules) be applied to interpret the hydrogen bonding network in polymorphic forms of this compound?
- Classify interactions using D (donor), A (acceptor), and R (ring) descriptors.
- Identify motifs like C(6) chains (N-H⋯O=C) or R₂²(8) rings (O-H⋯N).
- Compare polymorphs via Mercury’s packing diagrams. For example, a study of similar thiophenes revealed a 84.59° dihedral angle between phenyl rings, stabilized by N-H⋯O and O-H⋯O bonds .
Q. What strategies are recommended for handling twinned crystal data during structural refinement of this compound using SHELXL?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
